Clindamycin hydrochloride

Catalog No.
S523977
CAS No.
21462-39-5
M.F
C18H34Cl2N2O5S
M. Wt
461.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clindamycin hydrochloride

CAS Number

21462-39-5

Product Name

Clindamycin hydrochloride

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride

Molecular Formula

C18H34Cl2N2O5S

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1

InChI Key

AUODDLQVRAJAJM-XJQDNNTCSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Synonyms

7 Chloro 7 deoxylincomycin, 7-Chloro-7-deoxylincomycin, Chlolincocin, Chlorlincocin, Cleocin, Clindamycin, Clindamycin Hydrochloride, Clindamycin Monohydrochloride, Clindamycin Monohydrochloride, Monohydrate, Dalacin C, Hydrochloride, Clindamycin, Monohydrate Clindamycin Monohydrochloride, Monohydrochloride, Clindamycin, Monohydrochloride, Monohydrate Clindamycin

Canonical SMILES

CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-]

Isomeric SMILES

CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-]

Antibacterial Activity and Resistance Studies:

  • Understanding mechanisms of action: Clindamycin binds to the 50S ribosomal subunit in bacteria, inhibiting protein synthesis. Research delves into the specific interactions, identifying key residues and conformational changes involved in its antibacterial activity. [Source: ]
  • Investigating resistance mechanisms: Bacteria can develop resistance to clindamycin through various mechanisms like methylation of the target site or enzymatic inactivation. Studying these mechanisms helps develop strategies to overcome resistance and optimize its use. [Source: ]
  • Exploring alternative targets: Research explores targeting other bacterial components or pathways to bypass existing resistance mechanisms, potentially leading to new clindamycin-based antibiotics. [Source: ]

Microbiome Research and Manipulation:

  • Selective elimination of specific bacterial populations: Clindamycin's targeted activity against certain gut bacteria makes it a tool for studying their roles in various diseases like inflammatory bowel disease. [Source: ]
  • Modulating gut microbiota composition: Studying how clindamycin treatment impacts the gut microbiome composition and its functional consequences sheds light on its potential applications in microbiome-related diseases. [Source: ]
  • Developing personalized approaches: Research explores tailoring clindamycin use based on individual microbiota profiles to enhance its efficacy and minimize disruption of beneficial bacteria.

Animal Model Applications:

  • Studying infectious diseases: Clindamycin is used to induce specific bacterial infections in animal models, enabling researchers to investigate disease mechanisms, test new treatments, and develop vaccines. [Source: ]
  • Modeling antibiotic resistance: Researchers use clindamycin to establish models of antibiotic-resistant infections in animals, allowing for studying resistance spread, evaluating novel antimicrobials, and developing strategies to combat resistance. [Source: ]
  • Investigating gut-brain axis interactions: Research explores how clindamycin-induced microbiota changes in animal models impact brain function and behavior, providing insights into gut-brain axis-related disorders. [Source: ]

Other Research Areas:

  • Biofilm research: Clindamycin is used to study the formation and eradication of bacterial biofilms, which are resistant to conventional antibiotics and pose significant challenges in medical settings. [Source: ]
  • Anti-parasitic therapy: Clindamycin exhibits activity against certain parasitic infections, and research explores its potential use in combination with other drugs for treatment and control. [Source: ]
  • Drug discovery and development: By studying the structure and function of clindamycin, researchers aim to develop new antibiotics with improved efficacy, broader spectrum activity, and reduced resistance potential. [Source: ]

Clindamycin hydrochloride is a semisynthetic antibiotic derived from lincomycin, which is produced by the actinobacterium Streptomyces lincolnensis. The chemical structure of clindamycin hydrochloride is characterized by a 7(S)-chloro substitution at the 7(R)-hydroxyl group of lincomycin, leading to its unique properties as an antibiotic. Its chemical formula is C18H33ClN2O5SC_{18}H_{33}ClN_{2}O_{5}S with a molar mass of approximately 424.98 g/mol . Clindamycin hydrochloride is available in various formulations, including capsules, topical solutions, and injectable forms, and is used primarily to treat serious bacterial infections.

Clindamycin HCl acts by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of the peptide bond essential for protein growth. This selective binding to the bacterial ribosome allows clindamycin to be effective against bacteria while having minimal effects on human cells.

Physical and Chemical Properties

  • Melting point: 169-171 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Freely soluble in water, slightly soluble in methanol, and practically insoluble in acetone
  • Stability: Stable in dry conditions but can hydrolyze in aqueous solutions, especially under acidic or basic conditions []
That are significant for its pharmacological activity. The primary reaction involves its binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This inhibition occurs through reversible binding to the ribosomal RNA, preventing peptide bond formation and effectively blocking bacterial growth . Additionally, clindamycin is metabolized in the liver primarily by cytochrome P450 isoenzyme CYP3A4, producing clindamycin sulfoxide and N-desmethylclindamycin as metabolites .

Clindamycin exhibits bacteriostatic activity against a wide range of gram-positive bacteria and some anaerobic bacteria. Its mechanism of action involves inhibiting protein synthesis by binding to the 23S rRNA of the bacterial ribosome's 50S subunit, similar to other antibiotics like macrolides and streptogramins . At higher concentrations, clindamycin can also exhibit bactericidal effects. It has shown effectiveness against pathogens such as Staphylococcus aureus, including some methicillin-resistant strains .

The synthesis of clindamycin was first reported in 1966 by Magerlein et al., involving the chlorination of lincomycin. This process includes the following steps:

  • Chlorination: Lincomycin undergoes chlorination at the 7-position.
  • Purification: The resulting compound is purified through crystallization or chromatography.
  • Hydrochloride Formation: Clindamycin is then converted into its hydrochloride form for improved solubility and stability .

This synthetic pathway allows for the production of clindamycin in a controlled manner, ensuring high purity and efficacy.

Clindamycin hydrochloride is utilized in various clinical settings due to its broad-spectrum activity against bacterial infections. Key applications include:

  • Skin Infections: Treatment of acne vulgaris and other skin infections.
  • Respiratory Infections: Effective against pneumonia and other respiratory tract infections.
  • Bone Infections: Used in osteomyelitis treatment.
  • Endocarditis Prophylaxis: Recommended for patients allergic to penicillin undergoing dental procedures .

Additionally, it plays a role in treating more complex infections caused by resistant bacteria.

Clindamycin interacts with several drugs, which can influence its efficacy and safety profile:

  • CYP3A4 Inhibitors: Drugs that inhibit this enzyme can increase plasma concentrations of clindamycin, potentially leading to toxicity.
  • CYP3A4 Inducers: Medications such as rifampicin can decrease clindamycin levels, reducing its effectiveness .
  • Neuromuscular Blocking Agents: Clindamycin may enhance the effects of these agents, necessitating caution when used concurrently .

These interactions highlight the importance of monitoring patients on multiple medications.

Clindamycin belongs to the lincosamide class of antibiotics, which includes several similar compounds. Here are some notable comparisons:

Compound NameMechanism of ActionSpectrum of ActivityUnique Features
LincomycinInhibits protein synthesis via ribosomal bindingPrimarily gram-positive bacteriaNatural antibiotic precursor to clindamycin
ErythromycinBinds to 50S ribosomal subunitBroad spectrum including some gram-negativeMacrolide antibiotic with a different structure
AzithromycinSimilar to erythromycin but with improved pharmacokineticsBroad spectrum including atypical pathogensLonger half-life and better tissue penetration
TelithromycinBinds to multiple sites on ribosomal RNAGram-positive bacteria including resistant strainsKetolide antibiotic with enhanced activity against resistant strains

Clindamycin's unique chlorinated structure allows it to effectively target specific bacterial strains while minimizing resistance development compared to other antibiotics in its class .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

460.1565488 g/mol

Monoisotopic Mass

460.1565488 g/mol

Heavy Atom Count

28

UNII

T20OQ1YN1W

Related CAS

18323-44-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 112 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 110 of 112 companies with hazard statement code(s):;
H315 (16.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Clindamycin Hydrochloride is the hydrochloride salt form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin hydrochloride is used as a solid in capsules.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Irritant

Irritant

Other CAS

21462-39-5

Associated Chemicals

Clindamycin hydrochloride;21462-39-5
Clindamycin palmitate;35208-55-0
Clindamycin phosphate;24729-96-2

Wikipedia

Clindamycin hydrochloride

Drug Warnings

/BOXED WARNING/ Clostridium difficile associated diarrhea (CDAD) has been reported with use of nearly all antibacterial agents, including CLEOCIN HCL and may range in severity from mild diarrhea to fatal colitis. Treatment with antibacterial agents alters the normal flora of the colon leading to overgrowth of C.difficle. Because CLEOCIN HCL therapy has been associated with severe colitis which may end fatally, it should be reserved for serious infections where less toxic antimicrobial agents are inappropriate... It should not be used in patients with nonbacterial infections such as most upper respiratory tract infections. C.difficile produces toxins A and B which contribute to the development of CDAD. Hypertoxin producing strains of C. difficile cause increased morbidity and mortality, as these infections can be refractory to antimicrobial therapy and may require colectomy. CDAD must be considered in all patients who present with diarrhea following antibiotic use. Careful medical history is necessary since CDAD has been reported to occur over two months after the administration of antibacterial agents. If CDAD is suspected or confirmed, ongoing antibiotic use not directed against C. difficile may need to be discontinued. Appropriate fluid and electrolyte management, protein supplementation, antibiotic treatment of C. difficile, and surgical evaluation should be instituted as clinically indicated.
The most frequent adverse effects of topical therapy with clindamycin phosphate 1% gel, lotion, or solution are dryness of the skin and erythema. In clinical studies evaluating the clindamycin phosphate 1% topical gel, lotion, or solution, dryness was reported in 23, 18, or 19% of patients, respectively, whereas erythema was reported in 7, 14, or 16% of patients, respectively. Oiliness or oily skin was reported in 18, 10, or 1% of patients receiving the topical gel, lotion, or solution, respectively. Peeling occurred in 7 or 11% of patients receiving topical clindamycin phosphate lotion or solution, respectively. In addition, burning or pruritus were reported in 7-11% of patients receiving these topical preparations of clindamycin phosphate. /Clindamycin phosphate/
Vaginitis (including vulvovaginitis, vulvovaginal disorder, vaginal discharge, and trichomonal vaginitis) has been reported in 3.6 or 9-10.7% of nonpregnant women receiving clindamycin phosphate vaginal suppositories or cream, respectively. Vulvovaginitis has been reported in 6 or 4.4% and vulvovaginal disorder (including irritation) has been reported in 3.2 or 5.3% of nonpregnant women receiving clindamycin phosphate vaginal cream for 3 or 7 days, respectively. Vulvovaginal disorder or vaginal pain has been reported in 3.4 or 1.9%, respectively, of nonpregnant women receiving clindamycin vaginal suppositories. Trichomonas vaginalis infection reportedly occurs in 1.3% of nonpregnant women receiving clindamycin phosphate vaginal cream for 7 days. Vaginal discharge, metrorrhagia, urinary tract infection, pyelonephritis, dysuria, endometriosis, menstrual disorder, and vaginal pain each have been reported in less than 1% of patients receiving intravaginal clindamycin, and vaginal bleeding has been reported in at least one patient following use of clindamycin phosphate vaginal cream. /Clindamycin phosphate/
The most common adverse effects of therapy with clindamycin phosphate (2% clindamycin) vaginal cream or suppositories are vaginal candidiasis and vaginitis (including vulvovaginitis, vulvovaginal disorder, vaginal discharge, and trichomonal vaginitis). /Clindamycin phosphate/
For more Drug Warnings (Complete) data for CLINDAMYCIN (35 total), please visit the HSDB record page.

Biological Half Life

The serum half-life of clindamycin is 2-3 hours in adults and children with normal renal function. The serum half-life is increased slightly in patients with markedly reduced renal or hepatic function. In neonates, the serum half-life depends on gestational and chronologic age and body weight. The serum half-life of clindamycin reportedly averages 8.7 and 3.6 hours in premature and full-term neonates, respectively, and about 3 hours in infants 4 weeks to 1 year of age; serum half-life was longer in infants weighing less than 3.5 kg than in heavier infants.
The half-life of ... /clindamycin/ is about 2.9 hr ...
Following intravaginal application of 2% clindamycin cream, the systemic half-life of the drug appears to be about 1.5-2.6 hours. Following intravaginal administration of clindamycin suppositories, the apparent elimination half-life averaged about 11 hours (range: 4-35 hours).

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Lincomycin is treated with a solution of Rydon reagent prepared from triphenylphosphine, acetonitrile, and chlorine. The base is ultimately reacted with hydrochloric acid.
First resulted from the reaction of lincomycin and thionyl chloride; improved synthetic methods involve the reaction of lincomycin and triphenylphosphine dichloride or triphenylphosphine in carbon tetrachloride.
Synthesized ... by introducing a chlorine atom at the 7 position of lincomycin.
Manufacturing Process: R.D. Birkenmeyer, Kagan, US 3475407(1969 to Upjohn).
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

General Manufacturing Information

CLINDAMYCIN DIFFERS CHEMICALLY FROM LINCOMYCIN BY SUBSTITUTION OF CHLORINE ATOM FOR HYDROXYL GROUP ON PARENT COMPD. WITH THIS SLIGHT MOLECULAR MODIFICATION, CLINDAMYCIN IS...MORE POTENT THAN LINCOMYCIN.
Clindamycin is a derivative of the amino acid trans-L-4-n-propylhygrinic acid, attached to a sulfur-containing derivative of an octose. It is a congener of lincomycin ...

Analytic Laboratory Methods

Analyte: Clindamycin; matrix: solutions; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
Analyte: Clindamycin; matrix: formulations; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
For more Analytic Laboratory Methods (Complete) data for CLINDAMYCIN (26 total), please visit the HSDB record page.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Commercially available clindamycin phosphate vaginal cream should be stored in a tight container at 20-25 °C; freezing should be avoided. The vaginal suppositories and clindamycin phosphate vaginal cream should be stored at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C; exposure to temperatures exceeding 30 °C or high humidity should be avoided. When stored as recommended, the commercially available vaginal cream is stable for 18 months following the date of manufacture. /Clindamycin phosphate/
The commercially available gel containing clindamycin phosphate (clindamycin 1%) in fixed combination with benzoyl peroxide 5% should be refrigerated at 2-8 °C until dispensed.178 Once dispensed, the gel may be stored at a room temperature up to 25 °C for up to 60 days. The gel should not be frozen. /Clindamycin phosphate/
Commercially available clindamycin phosphate 1% topical gel, lotion, and solution should be stored in tight containers at 20-25 °C; freezing should be avoided. /Clindamycin phosphate/

Interactions

Reversibility of antibiotic-induced paralysis of mouse phrenic nerve-hemidiaphragm preparation by calcium and by neostigmine.
Concurrent use of kaolin- or attapulgite-containing antidiarrheals with oral clindamycin may significantly delay the absorption of oral clindamycin; concurrent use should be avoided or patients should be advised to take adsorbent antidiarrheals not less than 2 hours before or 3 to 4 hours after oral lincomycins.
There is in vitro evidence of antagonism between erythromycin and clindamycin.
Clindamycin has been reported to antagonize the bactericidal activity of aminoglycosides in vitro, and some clinicians recommend that these drugs not be used concomitantly. However, in vivo antagonism has not been demonstrated, and clindamycin has been administered successfully in conjunction with an aminoglycoside with no apparent decrease in activity.
For more Interactions (Complete) data for CLINDAMYCIN (7 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR & LIGHT. /HCL/

Dates

Modify: 2023-09-13
Lovmar, Martin, and Tanel Tenson. /The Mechanism of Action of Macrolides, Lincosamides and Streptogramin B Reveals the Nascent Peptide Exit Path in the Ribosome./Journal of Molecular Microbiology 330.5 (2003): 1005-014.

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